2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene
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Overview
Description
2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene is an organic compound characterized by the presence of a chloro group, an ethynyl group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a chloro group and a methylsulfonyl group attached to it.
Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, lithium aluminum hydride), catalysts (e.g., palladium on carbon).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Alkenes or alkanes.
Scientific Research Applications
2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as the Sonogashira coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-Chloro-1-ethynylbenzene: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
4-Methylsulfonyl-1-ethynylbenzene: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-Chloro-4-(methylsulfonyl)benzene: Lacks the ethynyl group, limiting its use in cross-coupling reactions.
Uniqueness: 2-Chloro-1-ethynyl-4-(methylsulfonyl)benzene is unique due to the presence of all three functional groups (chloro, ethynyl, and methylsulfonyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
2-chloro-1-ethynyl-4-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKIGDOJJYVKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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